![molecular formula C12H17NO2 B8614051 4-[amino(phenyl)methyl]oxan-4-ol](/img/structure/B8614051.png)
4-[amino(phenyl)methyl]oxan-4-ol
Overview
Description
4-(Amino(phenyl)methyl)tetrahydro-2H-pyran-4-ol is an organic compound with a complex structure that includes a tetrahydropyran ring, an amino group, and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[amino(phenyl)methyl]oxan-4-ol can be achieved through several methods. One common approach involves the Prins cyclization reaction, where isoprenol reacts with benzaldehyde in the presence of an acid catalyst like montmorillonite K10 . The reaction conditions typically include a temperature of 70°C, a specific ratio of aldehyde to isoprenol, and the use of solvents such as toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and solvents can be tailored to meet industrial standards and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
4-(Amino(phenyl)methyl)tetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as halides or alkoxides in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted tetrahydropyran derivatives.
Scientific Research Applications
4-(Amino(phenyl)methyl)tetrahydro-2H-pyran-4-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as schizophrenia.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[amino(phenyl)methyl]oxan-4-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of mTOR kinase, affecting cellular signaling pathways related to growth and proliferation . The compound’s structure allows it to bind to active sites on enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Aminotetrahydropyran: A simpler analog with similar structural features but lacking the phenylmethyl group.
Tetrahydro-2H-pyran-4-amine: Another related compound with a similar core structure but different functional groups.
Uniqueness
4-(Amino(phenyl)methyl)tetrahydro-2H-pyran-4-ol is unique due to the presence of both the phenylmethyl and amino groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its simpler analogs.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
4-[amino(phenyl)methyl]oxan-4-ol |
InChI |
InChI=1S/C12H17NO2/c13-11(10-4-2-1-3-5-10)12(14)6-8-15-9-7-12/h1-5,11,14H,6-9,13H2 |
InChI Key |
HTBWYNUHIPFGDA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C(C2=CC=CC=C2)N)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details













Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline](/img/structure/B8613975.png)
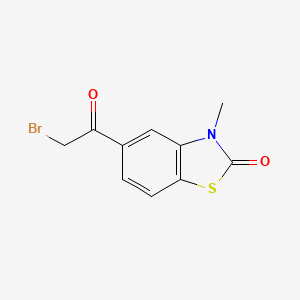
![2-Ethyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8613979.png)
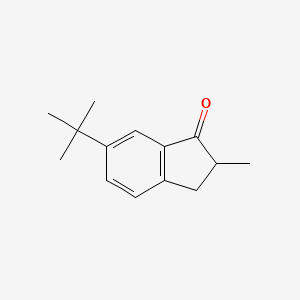
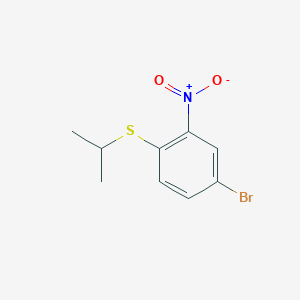
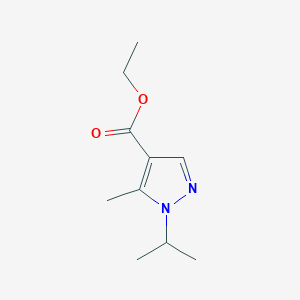

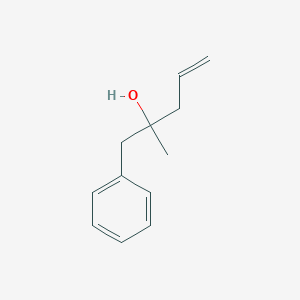
![2-[(2,6-Dichloropyridin-3-yl)oxy]propanoyl chloride](/img/structure/B8614025.png)
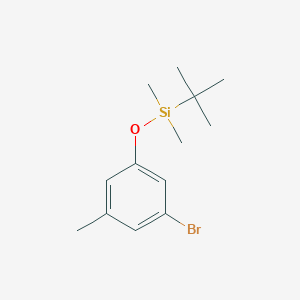
![2-[2-(4-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanol](/img/structure/B8614034.png)
![Methyl 1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate](/img/structure/B8614056.png)
![1-[4-Fluoro-3-[(methylsulfonyl)amino]phenyl]ethanone](/img/structure/B8614057.png)
![8-Bromo-6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B8614058.png)
